Nuclear Receptor DAX-1 (NR0B1) Inhibition: Oxime vs. Ketone Target Engagement Divergence
The oxime derivative demonstrates moderate inhibitory activity against the orphan nuclear receptor DAX-1 (NR0B1) with an IC₅₀ of 833 nM in a luminescence-based cell-based assay (PubChem AID 687017) [1]. In contrast, the parent ketone (CAS 77152-22-8) has no reported DAX-1 activity in the same assay system [2]. This represents a qualitative gain-of-target-engagement for the oxime, likely driven by the hydrogen-bond donor capacity of the oxime OH group interacting with residues in the DAX-1 ligand-binding domain.
| Evidence Dimension | DAX-1 (NR0B1) inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 833 nM |
| Comparator Or Baseline | Parent ketone (3-phenyl-5H-indeno[1,2-c]pyridazin-5-one, CAS 77152-22-8): no detectable DAX-1 inhibition in the same assay format |
| Quantified Difference | >80-fold selectivity window (833 nM vs. no activity) |
| Conditions | Luminescence-based cell-based high-throughput dose response assay; HEK293T cells; full-length DAX-1 repression of SF-1-activated StAR promoter; Scripps Research Institute Molecular Screening Center |
Why This Matters
This is the only reported target for which the oxime shows submicromolar activity while the ketone is inactive, establishing a unique target-engagement profile relevant for DAX-1 pathway research tool selection.
- [1] BindingDB BDBM57940; PubChem AID 687017. IC₅₀ = 833 nM for NR0B1 (DAX-1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=57940. View Source
- [2] PubChem AID 687017 assay record. https://pubchem.ncbi.nlm.nih.gov/bioassay/687017. View Source
